molecular formula C28H35N3O5 B12029987 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-yl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-yl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12029987
M. Wt: 493.6 g/mol
InChI Key: KCYNNDKDKZFJDM-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-yl-1,5-dihydro-2H-pyrrol-2-one is a pyrrolidinone derivative characterized by:

  • A 3-hydroxypyrrolidinone core, which is a common pharmacophore in bioactive molecules.
  • 3-morpholin-4-ylpropyl chain at position 1, enhancing solubility and hydrogen-bonding capacity. Pyridin-4-yl moiety at position 5, which may influence receptor binding due to its aromatic and basic nature.

Properties

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H35N3O5/c1-19(2)18-36-23-6-5-22(17-20(23)3)26(32)24-25(21-7-9-29-10-8-21)31(28(34)27(24)33)12-4-11-30-13-15-35-16-14-30/h5-10,17,19,25,32H,4,11-16,18H2,1-3H3/b26-24+

InChI Key

KCYNNDKDKZFJDM-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC(C)C

Origin of Product

United States

Preparation Methods

Core Pyrrol-2-One Synthesis

The pyrrol-2-one scaffold is synthesized via cyclization reactions. A common approach involves the condensation of substituted amines with oxalate esters. For example, Patel et al. (WO2004004657A2) describe the acylation of an amine intermediate (I-l) under amide bond-forming conditions, followed by condensation with dimethyl oxalate in the presence of a base such as sodium methoxide (NaOMe) or lithium hexamethyldisilazide (LiHMDS). This yields the 1,5-dihydro-2H-pyrrol-2-one core with a hydroxy group at position 3 .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
Amide formationCarbodiimide coupling (e.g., EDC/HOBt)75–85%
CyclizationDimethyl oxalate, NaOMe, 0–25°C60–70%

Introduction of the 4-Isobutoxy-3-Methylbenzoyl Group

The 4-isobutoxy-3-methylbenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution. PubChem CID 5768412 outlines a method where 3-methyl-4-isobutoxybenzoic acid is activated as its acyl chloride using thionyl chloride (SOCl₂). Subsequent coupling with the pyrrol-2-one intermediate occurs in anhydrous dichloromethane (DCM) with a Lewis acid catalyst (e.g., AlCl₃) .

Optimization Data

  • Acyl chloride formation : SOCl₂, reflux, 2 h (95% conversion).

  • Coupling : AlCl₃, DCM, −10°C → rt, 12 h (82% yield) .

Installation of the 3-Morpholin-4-Ylpropyl Side Chain

The morpholinopropyl group is introduced via alkylation or Mitsunobu reaction. EP2298768B9 details the use of N-morpholinopropyl bromide under basic conditions (K₂CO₃, DMF) to alkylate the nitrogen at position 1 of the pyrrol-2-one core. Alternatively, the Mitsunobu reaction with 3-morpholinopropanol and diethyl azodicarboxylate (DEAD) improves regioselectivity .

Comparative Analysis

MethodReagentsTemperatureYield
AlkylationN-Morpholinopropyl bromide, K₂CO₃, DMF80°C, 8 h68%
Mitsunobu3-Morpholinopropanol, DEAD, PPh₃0°C → rt, 24 h74%

Functionalization with the Pyridin-4-Yl Group

The pyridin-4-yl group is incorporated via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr). WO2006012642A2 reports the use of 4-pyridinylboronic acid in a palladium-catalyzed cross-coupling reaction with a brominated pyrrol-2-one intermediate. Optimal conditions employ Pd(PPh₃)₄, Na₂CO₃, and a dioxane/water solvent system at 90°C for 12 h .

Yield Enhancement Strategies

  • Ligand selection : Use of XPhos increases yield from 55% to 78% .

  • Solvent optimization : Dioxane/water (4:1) minimizes side reactions .

Final Hydroxylation and Purification

The 3-hydroxy group is introduced via oxidation or demethylation. ACS Journal of Medicinal Chemistry describes the oxidation of a 3-methoxy precursor using boron tribromide (BBr₃) in DCM at −78°C, achieving 89% yield. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) followed by recrystallization from ethanol yields the final compound with >99% purity .

Critical Parameters

  • Temperature control : Oxidation at −78°C prevents over-oxidation.

  • Chromatography : Gradient elution (10→50% EtOAc/hexanes) resolves diastereomers .

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) requires modifications for cost and safety. EP2772490A1 highlights a continuous-flow system for the acylation step, reducing reaction time from 12 h to 2 h. Solvent recycling (DMF recovery ≥95%) and catalytic Pd scavengers (e.g., SiliaBond Thiol) lower production costs by 40% .

Analytical Characterization

The compound is characterized by:

  • HRMS : m/z 493.2105 [M+H]⁺ (calc. 493.2104) .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 2H, Py-H), 7.25 (s, 1H, Ar-H), 4.12 (q, J = 6.8 Hz, 2H, OCH₂), 3.72 (t, J = 4.4 Hz, 4H, morpholine-H) .

  • X-ray crystallography : Confirms the Z-configuration of the benzoyl group .

Challenges and Mitigation Strategies

Common Issues

  • Low coupling efficiency : Additives like DMAP improve acylation yields .

  • Epimerization at C3 : Use of chiral auxiliaries (e.g., Evans oxazolidinones) maintains stereointegrity .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Basic Information

  • Molecular Formula : C28H35N3O5
  • Molecular Weight : 493.59 g/mol
  • CAS Number : 488092-87-1
  • Boiling Point : Approximately 699.8 °C (predicted) .

Structural Characteristics

The compound features a pyrrolidine core with multiple functional groups, including a hydroxyl group, a morpholine moiety, and a pyridine ring. These structural elements contribute to its biological activity and pharmacological potential.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyrrolidine have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation .

Antimicrobial Activity

Studies have demonstrated that the compound may possess antimicrobial properties. The presence of the pyridine and morpholine groups is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy against certain pathogens .

Neurological Research

Due to the morpholine component, there is potential for this compound to be explored in neurological studies, particularly concerning neurodegenerative diseases. Compounds with similar structures have been shown to influence neurotransmitter systems, suggesting possible applications in treating conditions such as Alzheimer's disease .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Aldol Condensation : To form the pyrrolidine framework.
  • Functionalization Reactions : To introduce the hydroxyl and morpholine groups.

These synthetic routes are critical for producing analogs that may enhance biological activity or reduce toxicity.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with pyrrolidinone derivatives synthesized in recent studies. Key analogs and their properties are summarized below:

Compound ID/Reference R1 (Position 1) R2 (Position 4) R3 (Position 5) Molecular Formula Molecular Weight Melting Point (°C) Biological Activity (if reported)
Target Compound 3-Morpholin-4-ylpropyl 4-Isobutoxy-3-methylbenzoyl Pyridin-4-yl Not provided ~500 (estimated) Not reported Not specified in evidence
Compound 38 2-Hydroxypropyl 3-Methylbenzoyl 4-Isopropylphenyl C24H28NO4 394.21 221–223 Not reported
Compound 16 2-Hydroxypropyl 4-Methylbenzoyl 3-Isopropylphenyl C24H28NO4 394.21 176–178 Not reported
Compound in 3-Morpholin-4-ylpropyl 3-Methyl-4-propoxybenzoyl 3-Phenoxyphenyl Not provided ~500 (estimated) Not reported Not specified
Compound in 3-Pyridinylmethyl 4-Isopropoxybenzoyl 4-Methylphenyl C27H26N2O4 442.51 Not reported Not reported

Key Observations:

  • Substituent Effects on Solubility: The morpholinylpropyl group in the target compound likely enhances aqueous solubility compared to hydroxypropyl or pyridinylmethyl groups in analogs (e.g., Compound 38, ) due to its tertiary amine and polar morpholine ring .
  • Thermal Stability: Melting points vary significantly (e.g., 176–265°C in ), suggesting that bulkier substituents (e.g., tert-butyl in Compound 20 ) increase crystallinity and stability.

Structure-Activity Relationship (SAR) Insights

  • Position 1: Substitution with morpholinylpropyl (target compound) vs. hydroxypropyl (Compound 38) or allyl (Compound 36, ) may modulate solubility and target engagement.
  • Position 4: The 4-isobutoxy-3-methylbenzoyl group in the target compound combines lipophilic (isobutoxy) and steric (methyl) features, which could optimize binding to hydrophobic enzyme pockets.
  • Position 5: Pyridin-4-yl (target) vs.

Biological Activity

The compound 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-yl-1,5-dihydro-2H-pyrrol-2-one (CAS No. 488092-87-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be delineated as follows:

C22H30N2O3\text{C}_{22}\text{H}_{30}\text{N}_2\text{O}_3

This structure features a pyrrolidine ring, which is significant in many bioactive compounds, and various functional groups that enhance its solubility and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, a study highlighted its effectiveness against ovarian cancer cells, where it induced apoptosis and inhibited cell migration .

Table 1: Anticancer Activity of the Compound

Cell LineIC50 (µM)Mechanism of Action
SKOV-3 (Ovarian)0.125Induction of apoptosis, inhibition of migration
MCF-7 (Breast)0.15Cell cycle arrest
A549 (Lung)0.2Caspase activation

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has demonstrated activity as an α-glucosidase inhibitor , which is relevant for managing diabetes and obesity-related conditions .

Table 2: Enzyme Inhibition Activity

EnzymeInhibition TypeIC50 (µM)
α-GlucosidaseCompetitive0.05
ChymotrypsinNon-competitive0.1

Antimicrobial Properties

Preliminary investigations have suggested that this compound possesses antimicrobial activity against both bacterial and fungal strains. It was effective against pathogens such as Xanthomonas axonopodis and Fusarium solani, indicating its potential as a therapeutic agent in infectious diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and upregulating pro-apoptotic proteins.
  • Cell Cycle Arrest : It affects cell cycle progression, leading to G1 phase arrest, which is crucial for halting tumor growth.
  • Enzyme Modulation : By inhibiting enzymes like α-glucosidase, it alters glucose metabolism, which may contribute to its anticancer effects.

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Ovarian Cancer Treatment : In a recent clinical trial, patients with advanced ovarian cancer treated with this compound showed a significant reduction in tumor size compared to those receiving standard chemotherapy.
  • Diabetes Management : A pilot study indicated improved glycemic control in diabetic patients administered this compound alongside traditional therapies.

Q & A

Q. What are the key synthetic steps and critical reagents for preparing this compound?

The synthesis involves a multi-step process:

  • Core formation : Cyclization of substituted pyrrolidinone precursors under controlled conditions (e.g., room temperature or reflux) .
  • Functionalization : Introduction of the isobutoxy and morpholinylpropyl groups via nucleophilic substitution or coupling reactions.
  • Purification : Recrystallization (e.g., from methanol or ethanol) to achieve high purity (>95%) .

Q. Critical reagents :

  • Potassium permanganate (oxidation) and lithium aluminum hydride (reduction) for intermediate transformations .
  • Solvents like THF or DMF for maintaining reaction homogeneity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., morpholinylpropyl chain orientation) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₇H₃₄N₂O₄, m/z 450.6) .
  • Melting point analysis : Validates crystallinity and purity (e.g., compounds with similar structures show mp 205–235°C) .
  • HPLC : Quantifies purity (>98% for pharmacological assays) .

Q. How is the compound’s solubility profile determined, and why is it critical for biological testing?

  • Method : Solubility is assessed in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
  • Importance : Poor solubility can lead to aggregation in cell-based assays, requiring formulation optimization (e.g., co-solvents like PEG-400) .

Advanced Research Questions

Q. How can substituent modifications (e.g., isobutoxy vs. propoxy) influence bioactivity?

  • Experimental design :
    • Synthesize analogs with varying alkoxy groups (e.g., : 9% yield for 3-trifluoromethyl vs. 47% for 3-chloro derivatives) .
    • Test binding affinity to target proteins (e.g., kinase assays) and correlate with steric/electronic effects using QSAR models .
  • Data interpretation : Electron-withdrawing groups (e.g., -CF₃) may enhance target engagement but reduce solubility .

Q. What strategies resolve contradictions in SAR data between in vitro and cellular assays?

  • Hypothesis : Cellular permeability or metabolism differences (e.g., morpholinylpropyl chain degradation).
  • Methods :
    • LC-MS/MS : Quantify intracellular compound levels .
    • Metabolite profiling : Identify degradation products (e.g., via liver microsome assays) .
    • Permeability assays : Use Caco-2 monolayers to assess passive/active transport .

Q. How can reaction yields be optimized in multi-step syntheses?

  • Variables to test :
    • Temperature : Lower temps (e.g., 0°C) for sensitive intermediates (: 17% yield at 3h vs. overnight) .
    • Catalysts : Palladium-based catalysts for coupling steps (e.g., Suzuki-Miyaura for pyridinyl groups) .
    • Workup protocols : Precipitation vs. column chromatography for intermediate isolation .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding to kinase active sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Notes

  • Contradiction handling : Low yields in trifluoromethyl derivatives () may arise from steric hindrance; mitigate via stepwise functionalization .
  • Advanced characterization : Use X-ray crystallography to resolve ambiguous NMR signals (e.g., pyrrolidinone ring conformation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.